3,5-Difluoro-4-hydroxycinnamic acid

Übersicht

Beschreibung

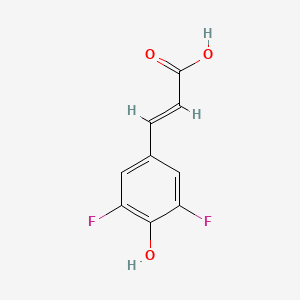

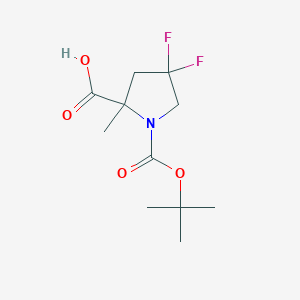

3,5-Difluoro-4-hydroxycinnamic acid is a chemical compound with the molecular formula C9H6F2O3 and a molecular weight of 200.14 . It belongs to the class of hydroxycinnamic acids, which are important polyphenolic compounds originated from the Mavolanate-Shikimate biosynthesis pathways in plants .

Synthesis Analysis

The synthesis of hydroxycinnamic acid derivatives, like 3,5-Difluoro-4-hydroxycinnamic acid, is originated from the Mavolanate-Shikimate biosynthesis pathways in plants . The starting materials in biosynthesis are phenyl-based amino acids, named L-Phe and L-Tyr .Molecular Structure Analysis

The molecular structure of 3,5-Difluoro-4-hydroxycinnamic acid consists of a cinnamic acid core structure, which is progressively hydroxylated and further methylated at the phenyl moiety level to various hydroxycinnamic acid derivatives .Chemical Reactions Analysis

Hydroxycinnamic acids, including 3,5-Difluoro-4-hydroxycinnamic acid, can form esters with quinic acid at all four disposable hydroxyl groups . They also possess potent antioxidant and anti-inflammatory properties .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Difluoro-4-hydroxycinnamic acid include a molecular weight of 200.14 and a molecular formula of C9H6F2O3 .Wissenschaftliche Forschungsanwendungen

Antioxidative Effects and Tyrosinase Inhibitory Activities

Research on hydroxycinnamic acid derivatives, such as 3,5-difluoro-4-hydroxycinnamic acid, highlights their significant antioxidative effects. They exhibit strong free radical scavenging activity, surpassing common antioxidants like alpha-tocopherol and ascorbic acid. Additionally, they demonstrate potent tyrosinase inhibitory activities, suggesting potential applications in fields like dermatology and cosmetics. These compounds also show antiproliferative activities against various cancer cell lines, indicating potential therapeutic applications in oncology (Iwai et al., 2004).

Application in MALDI-MS

Hydroxycinnamic acid derivatives, including 3,5-dimethoxy-4-hydroxycinnamic acid (a related compound), have been identified as efficient matrices in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). This suggests their potential application in analytical chemistry, particularly in mass spectrometry for biomolecular analysis (Schmidt De León et al., 2022).

Quantification and Analytical Methodologies

The development of analytical methodologies for quantifying hydroxycinnamic acids, including derivatives like 3,5-difluoro-4-hydroxycinnamic acid, is crucial for their application in various industries such as food, health, and cosmetics. These methodologies facilitate the extraction and quantification of these compounds from natural sources and waste materials (Barberousse et al., 2008).

Management of Lipid Metabolism and Obesity

Hydroxycinnamic acid derivatives have been identified as potentially valuable molecules for treating obesity-related health complications. They inhibit macrophage infiltration and activation of nuclear factor κB in adipose tissues and modulate the expression of various adipokines, indicating their role in managing lipid metabolism and obesity (Alam et al., 2016).

Solubility in Supercritical Carbon Dioxide

The solubility of hydroxycinnamic acids, including 3,5-difluoro-4-hydroxycinnamic acid, in supercritical carbon dioxide has been studied. This research is vital for understanding the possibility of separating these compounds from natural matrices, such as grape seeds, using supercritical fluid extraction methods (Murga et al., 2003).

Photoprotective Properties

3,5-Difluoro-4-hydroxycinnamic acid and its derivatives have been studied for their UV ray absorption and photoprotective properties. These compounds, encapsulated into layered double hydroxide, have shown excellent UV ray absorption, indicating potential applications in photoprotection and sunscreen formulations (Khan et al., 2011).

Endotheliotropic Activity in Cerebral Ischemia

Studies on 4-hydroxy-3,5-di-tret-butylcinnamic acid, a related compound, demonstrate its potential in preserving endothelial function in conditions of cerebral ischemia. This includes vasodilating, antithrombotic, and anti-inflammatory functions, suggesting its possible application in the treatment of cerebral ischemic conditions (Voronkov & Pozdnyakov, 2018).

Antioxidant Activity in Human Low-Density Lipoprotein

Hydroxycinnamic acid derivatives have been studied for their antioxidant activity, especially in the protection of human low-density lipoprotein against peroxidation. This suggests their potential in preventing oxidative stress-related diseases (Cheng et al., 2007).

Eigenschaften

IUPAC Name |

(E)-3-(3,5-difluoro-4-hydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O3/c10-6-3-5(1-2-8(12)13)4-7(11)9(6)14/h1-4,14H,(H,12,13)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVDDPORSKADCPV-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1F)O)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Difluoro-4-hydroxycinnamic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1445295.png)

![3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1445296.png)

![[4-Amino-3-(hydroxymethyl)phenyl]methanol](/img/structure/B1445298.png)